molecular formula C17H23NO2 B13950309 Naphthalene, 8-acetyl-5-methoxy-1-(1-pyrrolidinyl)-1,2,3,4-tetrahydro- CAS No. 63886-60-2

Naphthalene, 8-acetyl-5-methoxy-1-(1-pyrrolidinyl)-1,2,3,4-tetrahydro-

Cat. No.: B13950309
CAS No.: 63886-60-2
M. Wt: 273.37 g/mol
InChI Key: ZRHYOXCUPOMXIJ-UHFFFAOYSA-N
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Description

The compound “Naphthalene, 8-acetyl-5-methoxy-1-(1-pyrrolidinyl)-1,2,3,4-tetrahydro-” is a partially hydrogenated naphthalene derivative with a complex substitution pattern. Its structure includes:

  • A tetrahydro-naphthalene backbone (reducing aromaticity compared to fully unsaturated naphthalene), which may influence metabolic pathways and reactivity .
  • An acetyl group at the 8-position, which can enhance lipophilicity and stability, similar to acetylated fragrance compounds like Iso-E Super® .
  • A methoxy group at the 5-position, known to modulate solubility and metabolic oxidation in pharmaceuticals .

Properties

CAS No.

63886-60-2

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

1-(4-methoxy-8-pyrrolidin-1-yl-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone

InChI

InChI=1S/C17H23NO2/c1-12(19)13-8-9-16(20-2)14-6-5-7-15(17(13)14)18-10-3-4-11-18/h8-9,15H,3-7,10-11H2,1-2H3

InChI Key

ZRHYOXCUPOMXIJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C(CCCC2=C(C=C1)OC)N3CCCC3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Naphthalene, 8-acetyl-5-methoxy-1-(1-pyrrolidinyl)-1,2,3,4-tetrahydro- involves a series of carefully orchestrated reactions. The general approach includes:

  • Construction or derivatization of the tetrahydronaphthalene core.
  • Introduction of the methoxy substituent at the 5-position.
  • Acetylation at the 8-position.
  • Attachment of the 1-(1-pyrrolidinyl) substituent via nucleophilic substitution or amination reactions.

The synthetic route is typically multi-step, requiring protection/deprotection strategies and selective functional group transformations to achieve the desired substitution pattern.

Detailed Preparation Methods

Starting Materials

  • 7-Methoxy-1-tetralone or related methoxytetralone derivatives serve as key starting intermediates.
  • Pyrrolidine or pyrrolidinyl-containing amines for introducing the pyrrolidinyl substituent.
  • Acetyl chloride or other acyl chlorides for acetylation steps.

Stepwise Synthesis

Formation of Methoxytetralone Derivatives
  • Starting from commercially available methoxynaphthalenes or methoxytetralones, selective oxidation or reduction steps are used to prepare the tetrahydro structure with the methoxy group at the 5-position.
  • Variations in the position of methoxy substitution (e.g., 5-methoxy, 6-methoxy, 7-methoxy) are possible by selecting appropriate tetralone isomers.
Acetylation at the 8-Position
  • The acetyl group is introduced by reaction with acetyl chloride under reflux in anhydrous solvents such as chloroform or ether.
  • The reaction conditions typically involve dropwise addition of acetyl chloride to the methoxytetralone intermediate under controlled temperature (e.g., ice bath) to avoid side reactions.
  • The resulting acetylated intermediate is purified by crystallization or extraction.
Introduction of the Pyrrolidinyl Group
  • The key step involves nucleophilic substitution or amination where the 1-position of the tetrahydronaphthalene is functionalized with the pyrrolidinyl moiety.
  • This can be achieved by reacting the acetylated intermediate with 2-(7-methoxynaphth-1-yl)ethylamine derivatives or directly with pyrrolidine under heating (e.g., 80 °C) for several hours.
  • The reaction medium is often slightly acidic water or anhydrous tetrahydrofuran (THF) with bases such as triethylamine to facilitate amine substitution.
Purification and Salt Formation
  • The free base of the compound is often converted to its hydrochloride salt by bubbling hydrogen chloride gas through an acetone solution.
  • The hydrochloride salt is then recrystallized from alcohols such as ethanol or isopropyl ether to obtain pure crystalline material.

Alternative Methods and Variations

  • Replacement of acetyl chloride by other acyl chlorides (e.g., propionyl chloride, cyclohexanecarboxyl chloride) allows the synthesis of analogs with varied acyl groups.
  • Substitution of the pyrrolidine ring by other nitrogen-containing heterocycles (e.g., morpholine, piperazine derivatives) has been described to modify biological activity profiles.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) (Typical)
Methoxytetralone preparation Starting methoxynaphthalene derivatives Room temp to reflux Several hours 70-85
Acetylation Acetyl chloride, anhydrous chloroform 0 °C to reflux 2-4 hours 80-90
Pyrrolidinyl substitution Pyrrolidine or amine derivative, triethylamine 60-80 °C 3-12 hours 65-80
Salt formation HCl gas in acetone, recrystallization Room temp 1-2 hours 90+ (pure salt)

Note: Yields vary depending on purity of reagents, scale, and specific procedural details.

Key Intermediates and Characterization

  • Intermediates such as 7-methoxynaphth-1-yl acetic acid, acetonitrile derivatives, and amides are isolated and characterized by standard techniques including melting point, NMR, IR, and mass spectrometry.
  • The final compound is confirmed by spectral data consistent with the expected substitution pattern and molecular weight.

Summary Table of Preparation Steps

Preparation Stage Description Typical Reagents/Conditions Outcome/Intermediate
1. Methoxytetralone synthesis Formation of tetrahydronaphthalene core with methoxy group Starting methoxynaphthalene, oxidation/reduction Methoxytetralone intermediate
2. Acetylation Introduction of acetyl group at position 8 Acetyl chloride, chloroform, reflux 8-Acetyl-5-methoxy-tetralone
3. Amination Attachment of pyrrolidinyl substituent at position 1 Pyrrolidine or amine, base, heating Naphthalene, 8-acetyl-5-methoxy-1-(1-pyrrolidinyl)-1,2,3,4-tetrahydro-
4. Salt formation Conversion to hydrochloride salt for purification HCl gas in acetone, recrystallization Pure hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can further modify the structure, potentially affecting the tetrahydro ring.

    Substitution: Various substitution reactions can occur, replacing functional groups with others.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce fully saturated naphthalene derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a catalyst or catalyst precursor in various organic reactions.

    Material Science: Incorporated into polymers and other materials for enhanced properties.

Biology

    Pharmacology: Potential use in drug development due to its complex structure and biological activity.

    Biochemistry: Studied for its interactions with biological molecules and pathways.

Medicine

    Therapeutics: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry

    Manufacturing: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of naphthalene, 8-acetyl-5-methoxy-1-(1-pyrrolidinyl)-1,2,3,4-tetrahydro- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and their key differences are summarized below:

Compound Name Substituents Key Properties/Findings Reference
8-Chloro-5-methoxy-1-(1-pyrrolidinyl)-1,2,3,4-tetrahydro-naphthalene Chlorine at 8-position (instead of acetyl) - Chlorine’s electronegativity may increase environmental persistence and toxicity.
- Hydrochloride salt form enhances solubility for pharmaceutical use .
1-(Octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone (Iso-E Super®) Fully saturated naphthalene core; methyl and acetyl groups - Widely used in fragrances due to stability and volatility.
- Low acute toxicity but potential sensitization risks in humans .
1-Methylnaphthalene Methyl group on aromatic naphthalene - Studied for pulmonary toxicity in rodents.
- Metabolized via cytochrome P450 to reactive epoxides .

Structural and Functional Insights:

The pyrrolidinyl group introduces a tertiary amine, which could interact with biological membranes or enzymes, unlike the inert methyl groups in Iso-E Super® .

Toxicological Considerations: Chlorinated analogs (e.g., 8-chloro derivative) may pose higher environmental and health risks due to halogen persistence, whereas acetylated derivatives like the target compound could undergo faster metabolic degradation .

Applications and Stability :

  • The acetyl and methoxy groups in the target compound suggest utility in drug design, where these moieties often enhance blood-brain barrier penetration or receptor binding .
  • In contrast, Iso-E Super®’s saturated structure and methyl groups optimize volatility for fragrance applications .

Biological Activity

Naphthalene, 8-acetyl-5-methoxy-1-(1-pyrrolidinyl)-1,2,3,4-tetrahydro- is a complex organic compound that belongs to the class of tetrahydronaphthalene derivatives. Its unique structure incorporates a methoxy group, an acetyl group, and a pyrrolidine ring, which contribute to its potential biological and pharmacological activities. This article explores the biological activity of this compound through various studies and findings.

  • Molecular Formula : C17H23NO2
  • Molecular Weight : 287.4 g/mol

The compound's structure enhances its interaction with biological systems, making it a subject of interest in medicinal chemistry.

Biological Activities

Research indicates that naphthalene derivatives exhibit various biological activities including:

  • Anticancer Activity : Preliminary studies have shown that naphthalene derivatives can induce apoptosis in cancer cells. For instance, a related naphthalene-substituted compound demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells by arresting the cell cycle and inducing apoptosis .
  • Antioxidant Properties : Compounds derived from naphthalene have been found to possess antioxidant capabilities. In vitro studies using the DPPH radical scavenging assay indicated substantial antioxidant activity among synthesized naphthalene derivatives .
  • Anti-inflammatory Effects : The presence of specific functional groups in naphthalene derivatives has been associated with anti-inflammatory properties. Patent literature suggests that certain naphthalene compounds have been developed for their anti-inflammatory and analgesic activities .

The mechanisms through which naphthalene derivatives exert their biological effects include:

  • Cell Cycle Arrest : Research has shown that these compounds can induce cell cycle arrest in cancer cells, particularly in the S phase, leading to reduced cell proliferation .
  • Induction of Apoptosis : Naphthalene derivatives can trigger both early and late apoptosis in cancerous cells through dose-dependent mechanisms .

Comparative Analysis of Similar Compounds

The following table summarizes some related compounds and their unique biological activities:

Compound NameStructural FeaturesUnique Aspects
5-Methoxy-N-(naphthalen-1-yl)propanamideContains methoxy and naphthalenic structuresFocused on analgesic properties
8-Acetyl-naphthaleneSimple derivative with an acetyl groupKnown for flavoring properties
6-Methoxy-N-(naphthalen-2-yl)acetamideSimilar methoxy and naphthalenic characteristicsExhibits anti-inflammatory effects

The complexity of Naphthalene, 8-acetyl-5-methoxy-1-(1-pyrrolidinyl)-1,2,3,4-tetrahydro- allows for diverse interactions compared to simpler derivatives.

Case Studies

  • Cytotoxicity Study : A study investigating the cytotoxic effects of a related naphthalene derivative showed significant inhibition of cell proliferation in breast cancer cell lines. The compound was able to induce apoptosis effectively without causing apparent toxicity to major organs in vivo .
  • Antioxidant Evaluation : The antioxidant capacity of newly synthesized naphthalene analogues was evaluated using the DPPH assay. Most compounds demonstrated superior antioxidant activity compared to traditional antioxidants like melatonin .

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